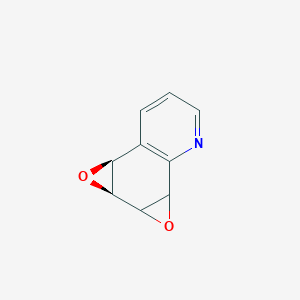

cis-Quinoline-5,6,7,8-dioxide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

142184-78-9 |

|---|---|

Molecular Formula |

C19H20Cl2F3N5O4 |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

(2S,4S)-3,6-dioxa-9-azatetracyclo[6.4.0.02,4.05,7]dodeca-1(8),9,11-triene |

InChI |

InChI=1S/C9H7NO2/c1-2-4-5(10-3-1)7-9(12-7)8-6(4)11-8/h1-3,6-9H/t6-,7?,8-,9?/m0/s1 |

InChI Key |

DLTXKFCMJDWKEV-KJMVCIMSSA-N |

SMILES |

C1=CC2=C(C3C(O3)C4C2O4)N=C1 |

Isomeric SMILES |

C1=CC2=C(C3C(O3)[C@@H]4[C@H]2O4)N=C1 |

Canonical SMILES |

C1=CC2=C(C3C(O3)C4C2O4)N=C1 |

Synonyms |

CIS-QUINOLINE-5,6,7,8-DIOXIDE |

Origin of Product |

United States |

Synthetic Methodologies for Cis Quinoline 5,6,7,8 Dioxide Precursors

Enzymatic Routes to cis-Dihydrodiol Intermediates

The use of whole-cell biotransformations represents a powerful and elegant approach for generating chiral synthons from aromatic compounds. Bacterial dioxygenase enzymes, in particular, have been harnessed to catalyze the highly specific cis-dihydroxylation of the quinoline (B57606) core, producing enantiopure dihydrodiols that are pivotal for further synthesis. nih.govfrontiersin.org These enzymatic methods are valued for their high degree of control over regio- and stereochemistry, often unachievable through traditional chemical means.

Dioxygenase-Catalyzed Dihydroxylation of Quinoline Core Structure

The initial step in the bacterial metabolism of quinoline often involves dearomatization through cis-dihydroxylation, catalyzed by arene dioxygenase enzymes. nih.govfrontiersin.org This process introduces two hydroxyl groups in a cis configuration across a double bond in either the carbocyclic (benzene) or heterocyclic (pyridine) ring of the quinoline molecule. rsc.org Enzymes such as Toluene (B28343) Dioxygenase (TDO), Naphthalene (B1677914) Dioxygenase (NDO), and Biphenyl (B1667301) Dioxygenase (BPDO) have been identified as effective catalysts for producing stable cis-dihydrodiol metabolites from various quinoline substrates. frontiersin.org

Toluene dioxygenase (TDO), particularly from the UV4 mutant strain of Pseudomonas putida, has been extensively studied for its ability to dihydroxylate the carbocyclic ring of quinolines. grafiati.com This enzyme exhibits remarkable regio- and stereoselectivity. When quinoline is used as a substrate, TDO preferentially attacks the 5,6- and 7,8-positions of the carbocyclic ring, yielding the corresponding cis-dihydrodiols. nih.gov The biotransformation of quinoline by P. putida UV4 (TDO) yields predominantly the cis-5,6-dihydrodiol over the cis-7,8-dihydrodiol. frontiersin.org Molecular docking studies have been employed to understand the interactions between the quinoline substrate and the TDO active site, providing a rationale for the observed stereoselective outcomes. nih.govnih.gov TDO has also been successfully used to biotransform various substituted quinolines, including 2-chloroquinoline (B121035), 2-methoxyquinoline (B1583196), and 3-bromoquinoline, into their respective enantiopure cis-5,6- and -7,8-dihydrodiol metabolites. grafiati.comcdnsciencepub.com

Table 1: TDO-Catalyzed Biotransformation of Quinoline

| Substrate | Enzyme System | Product | Relative Yield (%) |

|---|---|---|---|

| Quinoline | P. putida UV4 (TDO) | cis-(+)-(5S,6R)-Dihydroxy-5,6-dihydroquinoline | 33 |

| Quinoline | P. putida UV4 (TDO) | cis-(+)-(7R,8S)-Dihydroxy-7,8-dihydroquinoline | 1 |

Data sourced from Boyd et al. (1987, 1993) as cited in Frontiers in Chemistry (2021). nih.govfrontiersin.org

Biphenyl dioxygenase (BPDO), found in strains like Sphingomonas yanoikuyae B8/36, offers a complementary enzymatic tool for quinoline dihydroxylation. rsc.orgrsc.org A key feature of BPDO is its larger active site compared to TDO, which allows it to accommodate larger, polycyclic azaarene substrates such as acridine (B1665455) and phenanthridine. rsc.org This broader substrate specificity makes BPDO highly valuable for generating a wider range of dihydroxylated precursors.

BPDO also demonstrates distinct regioselectivity and substrate-dependent yields. In the biotransformation of 4-chlorofuro[2,3-b]quinoline, BPDO showed a preference for hydroxylating the 7,8-bond over the 5,6-bond. rsc.org This preference was even more pronounced when dictamnine (B190991) was the substrate. rsc.org Furthermore, BPDO has been used for the cis-dihydroxylation of 2-chloroquinoline and 2-methoxyquinoline. frontiersin.orgnih.gov

Table 2: BPDO-Catalyzed Dihydroxylation of Furoquinolines

| Substrate | Enzyme System | Product | Isolated Yield (%) |

|---|---|---|---|

| 4-Chlorofuro[2,3-b]quinoline | S. yanoikuyae B8/36 (BPDO) | (5R,6S)-4-Chloro-5,6-dihydrofuro[2,3-b]quinoline-5,6-diol | 10 |

| 4-Chlorofuro[2,3-b]quinoline | S. yanoikuyae B8/36 (BPDO) | (7S,8R)-4-Chloro-7,8-dihydrofuro[2,3-b]quinoline-7,8-diol | 38 |

| Dictamnine | S. yanoikuyae B8/36 (BPDO) | cis-5,6-Dihydroxy-5,6-dihydrodictamnine | 1-3 |

| Dictamnine | S. yanoikuyae B8/36 (BPDO) | cis-7,8-Dihydroxy-7,8-dihydrodictamnine | 20-30 |

Data sourced from RSC Advances (2013). rsc.org

A hallmark of dioxygenase-catalyzed reactions is their exceptional control over stereochemistry. The biotransformation of quinolines yields cis-dihydrodiols with very high enantiomeric excess (ee), typically greater than 98%. grafiati.comresearchgate.net This high fidelity ensures the production of virtually single enantiomers, which is critical for the synthesis of chiral molecules like cis-Quinoline-5,6,7,8-dioxide.

The absolute configuration of the resulting diols is consistent and predictable. For dihydroxylation occurring on the carbocyclic ring of quinoline substrates, the benzylic carbon consistently has an R configuration. grafiati.comresearchgate.net Conversely, for diols formed on heterocyclic rings like 2-quinolone or 2-pyridone, the allylic carbon is found to have an S configuration. grafiati.comresearchgate.net The exclusive formation of the cis diastereomer and the high enantiopurity underscore the power of these enzymatic systems in complex stereoselective synthesis. frontiersin.orgresearchgate.net

Biphenyl Dioxygenase (BPDO) Mediated Dihydroxylation and Substrate Specificity

Biotransformation Optimization for Yield and Selectivity

While enzymatic routes offer unparalleled selectivity, optimizing these processes for preparative-scale synthesis is crucial. A key strategy for improving the yield of desired cis-dihydrodiol metabolites involves modifying the quinoline substrate. It has been observed that substitution at the C-2 position of the quinoline ring can significantly increase the isolated yields. frontiersin.org For instance, the biotransformation of unsubstituted quinoline using TDO results in very low yields (<5%) of the corresponding dihydrodiols. frontiersin.org However, using 2-chloroquinoline (with TDO) or 2-methoxyquinoline (with BPDO) can boost the yields of the carbocyclic ring dihydrodiols to a more practical range of 35–45%. frontiersin.org This improvement is partly attributed to the C-2 substituent blocking the common metabolic pathway of hydroxylation at the C-2 position, which leads to the formation of 2-quinolone tautomers. frontiersin.org Through such optimization, the biotransformation of 2-chloroquinoline using P. putida UV4 has been successfully scaled up to produce multigram quantities of the cis-diol metabolites, demonstrating the viability of this approach for generating synthetic precursors. nih.govfrontiersin.org

Chemical Synthesis of Dihydroxylated Quinoline Derivatives

While enzymatic methods excel at creating the initial chiral cis-dihydrodiol, subsequent chemical transformations are required to convert these intermediates into the final target, this compound. This chemoenzymatic approach leverages the best of both worlds: enzymatic stereocontrol and versatile chemical synthesis.

The enantiopure cis-dihydrodiols serve as starting materials for a sequence of chemical reactions. nih.gov For example, a synthetic route to (+)-(5S,6S,7R,8R)-quinoline-5,6:7,8-dioxide begins with the enantiopure (+)-(7S,8R)-7,8-Epoxy-7,8-dihydroquinoline, which is itself derived from the corresponding diol. frontiersin.org This epoxide is treated with N-bromoacetamide to form a bromohydrin intermediate. Subsequent treatment of the crude bromohydrin with a base, such as sodium methoxide (B1231860), induces an intramolecular cyclization that yields the target syn-quinoline dioxide. frontiersin.org

Chemical Synthesis and Transformation Pathways to Cis Quinoline 5,6,7,8 Dioxide

Conversion of cis-Dihydrodiols to Arene Oxide Structures

A key strategy in the synthesis of quinoline (B57606) arene oxides and dioxides involves the use of cis-dihydrodiol metabolites as chiral precursors. nih.govfrontiersin.orgrsc.orgnih.govrsc.org These diols are typically produced through the bacterial dioxygenase-catalyzed oxidation of quinoline or its derivatives. nih.govfrontiersin.org For instance, the UV4 mutant strain of Pseudomonas putida, which expresses toluene (B28343) dioxygenase (TDO), can convert quinoline into cis-dihydrodiols. nih.govfrontiersin.org While quinoline itself can be a challenging substrate, derivatives like 2-chloroquinoline (B121035) can be biotransformed into more stable and higher-yield cis-dihydrodiol metabolites, which serve as valuable starting materials for subsequent chemical steps. nih.govfrontiersin.org

The transformation of dihydroxylated quinoline precursors into epoxide and dioxide structures is a critical step. One documented pathway involves the direct epoxidation of a quinoline arene oxide. For example, the treatment of (–)-(5R,6S)-5,6-epoxy-5,6-dihydroquinoline with aqueous sodium hypochlorite (B82951) in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (t-Bu₄NHSO₄) in dichloromethane (B109758) (CH₂Cl₂) can produce (–)-(5R,6R,7R,8R)-quinoline-5,6:7,8-dioxide (an anti-dioxide) in a 38% yield. nih.gov

Another approach begins with a cis-dihydrodiol, such as those derived from 2-chloroquinoline. nih.gov These stable diols can be subjected to further chemical oxidation to introduce additional oxygen functionalities, paving the way for the dioxide structure. nih.gov

The conversion of cis-dihydrodiols to the target dioxide often proceeds through multi-step sequences involving key intermediates like bromohydrins and acetates. This chemoenzymatic approach allows for precise control over the stereochemistry of the final product.

A representative pathway to synthesize syn-quinoline dioxide, (+)-(5S,6S,7R,8R)-quinoline-5,6:7,8-dioxide, starts from (+)-(7S,8R)-7,8-Epoxy-7,8-dihydroquinoline. nih.gov This starting material is first treated with N-bromoacetamide in a tetrahydrofuran (B95107) (THF):water mixture to form a racemic bromohydrin intermediate, specifically 6-bromo-5-hydroxy-7,8-epoxy-5,6,7,8-tetrahydroquinoline. nih.gov This crude bromohydrin is then directly treated with a base, such as sodium methoxide (B1231860) (NaOMe) in THF, which induces ring closure to form the desired syn-dioxide. nih.govfrontiersin.org

Similarly, the synthesis of both syn and anti quinoline dioxides can be achieved from a common precursor like diacetoxy-5,6-dibromo-5,6,7,8-tetrahydroquinoline. nih.gov Treatment of this dibromodiacetate with sodium methoxide can yield a mixture of products, from which (–)-(5R,6R,7R,8R)-quinoline-5,6:7,8-dioxide (the anti-dioxide) can be isolated in 60% yield. nih.gov The synthesis of the enantiomeric (–)-(5R,6R,7S,8S)-quinoline-5,6:7,8-dioxide (syn-dioxide) has been accomplished from a bromohydrin acetate (B1210297) intermediate, (–)-5,8-dibromo-6-hydroxy-5,6,7,8-tetrahydro-7-quinolinyl acetate, which upon treatment with sodium methoxide in THF, yields the product in 70% yield. nih.gov

| Target Compound | Starting Material | Key Intermediates | Key Reagents | Yield | Reference |

|---|---|---|---|---|---|

| (+)-(5S,6S,7R,8R)-quinoline-5,6:7,8-dioxide (syn) | (+)-(7S,8R)-7,8-Epoxy-7,8-dihydroquinoline | Bromohydrin | 1. N-bromoacetamide 2. Sodium methoxide | Not specified | nih.gov |

| (–)-(5R,6R,7R,8R)-quinoline-5,6:7,8-dioxide (anti) | diacetoxy-5,6-dibromo-5,6,7,8-tetrahydroquinoline | Diacetate | Sodium methoxide | 60% | nih.gov |

| (–)-(5R,6R,7S,8S)-quinoline-5,6:7,8-dioxide (syn) | (–)-5,8-dibromo-6-hydroxy-5,6,7,8-tetrahydro-7-quinolinyl acetate | Bromohydrin acetate | Sodium methoxide | 70% | nih.gov |

| (–)-(5R,6R,7R,8R)-quinoline-5,6:7,8-dioxide (anti) | (–)-(5R,6S)-5,6-epoxy-5,6-dihydroquinoline | - | Sodium hypochlorite, Phase transfer catalyst | 38% | nih.gov |

The stereochemistry of the final dioxide product is intricately linked to the stereochemistry of the starting diol or epoxide and the reaction mechanism. The formation of the epoxide rings can occur with either retention or inversion of configuration at the stereocenters.

In the synthesis of the syn-dioxide from a bromohydrin, the process involves an initial anti-addition of bromo and hydroxyl groups across a double bond, followed by an intramolecular Sₙ2 reaction where the alkoxide attacks the carbon bearing the bromine, leading to an inversion of configuration at that center and the formation of the epoxide ring. The synthesis of the anti-dioxide from a diacetate intermediate also proceeds through base-induced eliminations and cyclizations that dictate the final stereochemical outcome. nih.gov The chemoenzymatic synthesis starting from enantiopure cis-dihydrodiols derived from bacterial oxidation is crucial for producing enantiopure arene oxide and dioxide derivatives of quinoline. nih.govnih.gov

Mechanistic Aspects of Diol-to-Dioxide Transformation (e.g., via bromohydrins, acetates)

Multi-Step Synthesis Strategies for Complex Oxidized Quinoline Scaffolds

Beyond the specific synthesis of this compound, the creation of complex oxidized quinoline scaffolds often involves multi-step sequences. beilstein-journals.orgresearchgate.net A common strategy is the oxidation of a pre-formed tetrahydroquinoline ring system. nih.govacs.orgresearchtrends.net For instance, tetrahydroquinolines can be synthesized through methods like the Povarov reaction and subsequently oxidized to the corresponding quinoline. beilstein-journals.org This provides a versatile entry point to the quinoline core, which can then be subjected to further oxidation or functionalization.

One example involves a Friedlander condensation to produce a pentahydrocyclohepta[b]quinoline, which is then hydrogenated to a nonahydrocyclohepta[b]quinoline. researchgate.net This saturated system is then oxidized in a two-step process involving a dehydration condensation followed by oxidation with ozone/oxygen to yield a complex oxidized quinoline derivative. researchgate.net Such strategies highlight the importance of building the core heterocyclic structure first, followed by a series of oxidation and functionalization steps to achieve the desired complex scaffold.

Catalyst Systems and Reaction Condition Optimization for Dioxide Formation

The formation of quinoline dioxides and other oxidized derivatives relies heavily on the choice of catalyst and the optimization of reaction conditions. In the context of the chemoenzymatic synthesis of this compound, the initial and most critical catalytic step is the dioxygenase-catalyzed cis-dihydroxylation of the quinoline ring. nih.govfrontiersin.org Enzymes like toluene dioxygenase (TDO), naphthalene (B1677914) dioxygenase (NDO), and biphenyl (B1667301) dioxygenase (BPDO) are known to catalyze this transformation. nih.govfrontiersin.org

For the subsequent chemical transformations, the choice of reagents and conditions is paramount. The epoxidation of a dihydroquinoline arene oxide to a dioxide has been achieved using sodium hypochlorite with a phase transfer catalyst, demonstrating a method for introducing the second epoxide ring. nih.gov

In more general quinoline chemistry, the oxidation of tetrahydroquinolines to quinolines is a key step where various catalyst systems have been employed. These include:

Manganese dioxide (MnO₂) : Found to be an effective reagent for oxidizing tetrahydroquinolines, often providing high yields and clean reactions. beilstein-journals.org

o-Quinone-based catalysts : In combination with a Co(salophen) cocatalyst, these systems can efficiently dehydrogenate tetrahydroquinolines using ambient air as the oxidant at room temperature. nih.govacs.orgorganic-chemistry.orgorganic-chemistry.org

Sodium tungstate (B81510) (Na₂WO₄·2H₂O) : Used with molecular oxygen and activated carbon, this catalyst can facilitate the oxidative aromatization of tetrahydroquinolines to quinolines and quinoline N-oxides. researchtrends.net

Mechanistic and Computational Studies of Quinoline Oxidation and Dioxide Formation

Elucidation of Oxidation Reaction Mechanisms in Quinoline (B57606) Nucleus

The oxidation of quinoline can proceed through various pathways, primarily involving radical species and subsequent reactions. Understanding these mechanisms is crucial for controlling the formation of specific oxidation products.

Radical-Induced Oxidative Pathways and Adduct Formation

The oxidation of quinoline is often initiated by radical species. For instance, the hydroxyl radical (•OH) readily reacts with quinoline by adding to both its pyridine (B92270) and benzene (B151609) rings, leading to the formation of OH-adducts. acs.org Similarly, the sulfate (B86663) radical anion (SO₄•⁻) can oxidize quinoline to its radical cation. acs.org These radical-induced transformations are fundamental to the synthesis of various quinoline derivatives. wiley.com

Visible light-mediated photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, enabling the synthesis of highly functionalized quinolines. wiley.commdpi.com For example, the visible light-induced aerobic oxidative dehydrogenation coupling of glycine (B1666218) esters with olefins produces substituted quinoline derivatives. mdpi.com In some cases, radical cation salts can promote the catalytic aerobic sp³ C-H oxidation of N-aryl glycine esters and amides to construct quinoline-fused lactones and lactams. acs.org

The formation of adducts is a key step in these radical pathways. For instance, the addition of a radical intermediate to an o-cyanoarylacrylamide can lead to an alkyl radical, which then undergoes intramolecular addition to the nitrile group to form an imine radical. Subsequent hydrolysis yields the corresponding quinoline product. wiley.com

Hydrolysis of Quinoline Radical Cations in Oxidative Processes

The quinoline radical cation, formed through oxidation by species like SO₄•⁻, can undergo hydrolysis to yield OH-adducts. acs.org This has been confirmed by generating the radical cation through laser-induced photoionization, which shows high reactivity towards water when produced in acetonitrile. acs.org The electron-withdrawing nature of certain substituents, such as a carboxyl group, can destabilize the radical cation, facilitating its hydrolysis and the formation of OH-adducts. nih.gov The pH of the medium can also influence the stability and reactivity of the quinoline radical cation, affecting the subsequent hydrolysis and product distribution. nih.gov

Theoretical Investigations of Reactivity and Selectivity

Computational chemistry provides powerful tools to investigate the mechanisms of quinoline oxidation at a molecular level, offering insights that complement experimental findings.

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) has been widely used to explore the feasibility and energetics of various reaction pathways in quinoline oxidation. chemrxiv.orgresearchgate.netresearchgate.net By calculating the geometries of reactants, intermediates, and transition states, researchers can map out the potential energy surface of a reaction. chemrxiv.orgresearchgate.net For example, DFT calculations have been employed to compare different cyclization pathways in the formation of substituted quinolines, revealing the preferred reaction route based on the calculated free energies of the transition states. chemrxiv.org

DFT methods, such as the B3LYP functional with appropriate basis sets, can also be used to study the oxidation of thioalkynes with quinoline N-oxides, predicting the competitiveness between different oxidation sites. acs.org The inclusion of solvent effects in these calculations, often through continuum solvation models, is crucial for obtaining accurate results. chemrxiv.org

Table 1: Comparison of Calculated Free Energy of Transition States for Different Reaction Pathways in Quinoline Synthesis

| Pathway | Intermediate | Transition State | Free Energy (kcal/mol) | Preferred Pathway |

| a | 2' | 2'a | 11.1 | Yes |

| b | 2' | 2'b | 26.2 | No |

| c | 2' | 2'c | 6.2 | No |

| d | 2' | 2'd | -2.8 | Yes |

Data sourced from ChemRxiv. chemrxiv.org

Frontier Molecular Orbital (FMO) Theory for Predicting Oxidation Sites

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for predicting the regioselectivity of chemical reactions, including the sites of oxidation in quinoline derivatives. researchgate.netresearchgate.netwikipedia.org The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org

The distribution of the HOMO and LUMO in a quinoline derivative provides insight into its reactive properties. researchgate.net For instance, in cycloaddition reactions, the electronic properties of the isolated reactants, as described by FMO theory and related concepts like local softness, can successfully predict the regioselectivity. researchgate.net By analyzing the HOMO-LUMO gap and the spatial distribution of these orbitals, researchers can identify the most likely sites for electrophilic or nucleophilic attack, and thus predict where oxidation will occur. researchgate.netarabjchem.org For large molecules, the concept of frontier molecular orbitalets (FMOLs) has been developed to localize the reactive regions. acs.org

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations are a valuable computational technique for studying the dynamic interactions between a substrate, such as a quinoline derivative, and an enzyme. nih.govacs.orgdoi.orgresearchgate.net These simulations provide detailed information on the conformational changes, binding affinities, and interaction patterns within the enzyme's active site. nih.govdoi.org

In the context of quinoline metabolism, MD simulations can be used to understand how an enzyme like toluene (B28343) dioxygenase catalyzes the cis-dihydroxylation of quinolines. nih.gov By simulating the enzyme-substrate complex, researchers can analyze parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (RoG), and hydrogen bonding patterns to assess the stability and nature of the interaction. acs.orgdoi.org For example, MD simulations have been used to study the interaction of quinoline derivatives with the protease of SARS-CoV-2, revealing key hydrogen bonding and π-interactions that stabilize the complex. nih.gov Such studies are crucial for understanding the enzymatic basis of quinoline dioxide formation and for designing novel enzyme inhibitors. nih.govnih.gov

Stereochemical Models and Computational Prediction of Product Configurations

The stereochemistry of the oxidation of quinoline to form cis-quinoline-5,6,7,8-dioxide is not a random event but is directed by specific and predictable interactions. The formation of the cis configuration is primarily understood through the lens of enzymatic catalysis, where the three-dimensional structure of an enzyme's active site acts as a molecular mold, dictating the orientation of the substrate and the trajectory of the oxidizing agent. Computational models have become indispensable in visualizing and quantifying these interactions, offering predictive insights into the reaction's stereochemical outcome.

Enzymatic Stereochemical Control: The Toluene Dioxygenase Model

The formation of cis-dihydrodiols on the quinoline ring system, which are the precursors to the corresponding dioxides, is notably achieved through biocatalysis. The enzyme Toluene Dioxygenase (TDO), particularly from the UV4 mutant strain of Pseudomonas putida, has been instrumental in catalyzing the stereoselective cis-dihydroxylation of the carbocyclic ring of quinoline. nih.govfrontiersin.orgfrontiersin.org This enzymatic process yields optically pure cis-dihydrodiols, which can then be chemically converted to the cis-dioxide. nih.gov

The stereochemical model is centered on the active site of TDO. This site contains a non-heme iron center which, in its active state, binds a dioxygen molecule. The quinoline substrate is held in a specific orientation within a hydrophobic pocket of the active site through a series of non-covalent interactions with amino acid residues. researchgate.net This precise positioning ensures that the dioxygen molecule, once activated by the iron center, attacks the aromatic ring from a single face, resulting in the observed cis-stereochemistry of the diol.

Computational Docking and Product Prediction

To rationalize the observed stereoselectivity and predict the most likely products, molecular docking simulations have been employed. Using programs such as AutoDock Vina, researchers have modeled the interaction between the quinoline substrate and the TDO active site. nih.govfrontiersin.org These in silico studies provide a powerful tool to visualize the binding orientation of the substrate and to calculate the energetic favorability of different binding modes.

A key study conducted molecular docking of quinoline within the TDO active site to understand the preference for hydroxylation at specific positions. frontiersin.org The calculations predicted that cis-dihydroxylation would preferentially occur at the 5,6- and 7,8-bonds of the carbocyclic ring. frontiersin.org This prediction aligns well with the experimental isolation of the corresponding cis-dihydrodiol metabolites. nih.govfrontiersin.org

The computational models reveal crucial interactions within the enzyme's active site. For instance, hydrophobic amino acid residues such as Phenylalanine (Phe) and Valine (Val) are shown to coordinate the substrate, positioning it correctly relative to the catalytic iron-dioxygen species. researchgate.net The docking results not only predict which bonds will be oxidized but also provide a structural basis for the high stereoselectivity of the enzymatic reaction.

The table below summarizes the results from molecular docking studies of quinoline in the TDO active site, highlighting the parameters that predict the site of oxidation.

Table 1: Predicted Binding Affinities and Proximity of Quinoline Bonds to the Dioxygen Species in the Toluene Dioxygenase (TDO) Active Site.

| Oxidation Site (Bond) | Calculated Relative Free Binding Energy (kcal/mol) | Proximity of Arene Bond to Dioxygen (Å) | Predicted Outcome |

|---|---|---|---|

| 5,6- | -6.4 | 3.6 - 3.7 | Preferential cis-dihydroxylation |

| 7,8- | -6.0 | 3.6 | Favorable cis-dihydroxylation |

| 3,4- | -6.5 | Not specified | Possible cis-dihydroxylation |

Data sourced from molecular docking studies using AutoDock Vina. frontiersin.orgresearchgate.net The binding energies indicate the stability of the substrate in a particular orientation, with more negative values suggesting a more favorable interaction.

Following the chemoenzymatic synthesis, the structure of the resulting quinoline dioxide isomers can be confirmed using spectroscopic methods. The table below presents characteristic nuclear magnetic resonance (NMR) data for a synthesized enantiopure quinoline dioxide, which helps in confirming its structure and stereochemistry.

Table 2: 1H NMR Spectroscopic Data for (-)-(5R,6R,7R,8R)-Quinoline-5,6:7,8-dioxide.

| Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|

| H-6b | 3.73 | d, 3.9 |

| H-2a | 3.91 | d, 4.0 |

| H-1a | 4.05 | m |

| H-1b | 4.08 | m |

| H-5 | 7.28 | dd, 7.7, 4.8 |

| H-6 | 7.73 | dd, 7.5, 1.5 |

| H-4 | 8.53 | dd, 4.8, 1.5 |

Data recorded in CDCl3 at 300 MHz. nih.gov The specific coupling constants and chemical shifts are characteristic of the cis stereochemistry of the epoxide rings.

Methodologies for Structural Elucidation and Stereochemical Characterization of Cis Quinoline 5,6,7,8 Dioxide

Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are foundational in determining the molecular framework of a compound. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the atomic connectivity and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules, including the relative stereochemistry (cis/trans isomerism) and conformational preferences. uncw.edu For cis-Quinoline-5,6,7,8-dioxide, ¹H and ¹³C NMR are used to map the carbon-hydrogen framework, while advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximities of atoms, which is key to assigning the cis configuration.

In the case of quinoline (B57606) dioxides, the chemical shifts (δ) and coupling constants (J) of the protons on the saturated, oxygen-bearing ring are particularly informative. For instance, in a related compound, (–)-(5R,6R,7R,8R)-Quinoline-5,6:7,8-dioxide (a trans isomer), the ¹H NMR spectrum shows distinct signals for the protons on the epoxide rings. nih.gov For the cis isomer, the symmetry would lead to a different and characteristic pattern of signals. The coupling constants between adjacent protons (e.g., H-5, H-6, H-7, H-8) are governed by the dihedral angles between them, which differ significantly between cis and trans fused rings, allowing for unambiguous assignment.

Furthermore, ¹³C NMR provides the number of unique carbon environments. nih.gov The chemical shifts of the carbons bonded to the oxygen atoms (C5-C8) would be in the characteristic range for epoxides and would be sensitive to the ring junction's stereochemistry.

Table 1: Representative NMR Data for a Quinoline Dioxide Isomer The following data is for (–)-(5R,6R,7R,8R)-Quinoline-5,6:7,8-dioxide and is illustrative of the type of data used for structural elucidation. nih.gov

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) in Hz | Assignment |

| ¹H | 8.53 | dd, J = 4.8, 1.5 | H-4 |

| ¹H | 7.73 | dd, J = 7.5, 1.5 | H-6 |

| ¹H | 7.28 | dd, J = 7.7, 4.8 | H-5 |

| ¹H | 4.08 | m | H-1b |

| ¹H | 4.05 | m | H-1a |

| ¹H | 3.91 | d, J = 4.0 | H-2a |

| ¹H | 3.73 | d, J = 3.9 | H-6b |

| ¹³C | 152.4 | - | C-8a |

| ¹³C | 149.8 | - | C-2 |

| ¹³C | 138.7 | - | C-4 |

| ¹³C | 127.7 | - | C-4a |

| ¹³C | 123.9 | - | C-3 |

| ¹³C | 55.5 | - | C-8 |

| ¹³C | 54.7 | - | C-7 |

| ¹³C | 53.2 | - | C-5 |

| ¹³C | 50.9 | - | C-6 |

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of a molecule. unl.edu For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₉H₇NO₂. The measured mass of the molecular ion (M⁺) must match the calculated exact mass (161.0477) within a few parts per million. nih.gov

The fragmentation pattern observed in the mass spectrum provides structural information. mcmaster.calibretexts.org Upon ionization, the molecular ion undergoes characteristic fragmentation. For quinoline derivatives, a common fragmentation pathway is the loss of hydrogen cyanide (HCN), a stable neutral molecule, from the pyridine (B92270) ring. rsc.org In the case of quinoline dioxide, the fragmentation would likely involve the loss of oxygen atoms or parts of the saturated ring system. For example, a related quinoline dioxide shows a molecular ion peak at m/z 161 and a major fragment at m/z 132, corresponding to the loss of an ethylenoxy group or sequential loss of fragments. nih.gov Analysis of these fragmentation pathways helps to piece together the molecular structure and corroborate the findings from NMR spectroscopy. researchgate.net

Table 2: Expected Mass Spectrometry Data for Quinoline-5,6,7,8-dioxide

| Ion | m/z (Expected) | Identity | Significance |

| [M]⁺ | 161 | Molecular Ion | Confirms molecular weight of C₉H₇NO₂. nih.gov |

| [M-CO]⁺ | 133 | Loss of Carbon Monoxide | A common fragmentation for N-oxides. |

| [M-O]⁺ | 145 | Loss of an Oxygen atom | Indicates presence of an N-oxide or epoxide. |

| [M-HCN]⁺ | 134 | Loss of Hydrogen Cyanide | Characteristic fragmentation of the quinoline ring. rsc.org |

| [M-C₂H₃O]⁺ | 118 | Loss of an epoxide ring fragment | Provides evidence for the dioxide structure on the carbocyclic ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

Chiral Analysis Methods

Since this compound is a chiral molecule, methods that can distinguish between its enantiomers are necessary to determine its absolute configuration and enantiomeric purity.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net This technique is highly sensitive to the three-dimensional structure of the molecule. Each enantiomer of a chiral compound produces a CD spectrum that is a mirror image of the other.

For this compound, a CD spectrum would be recorded for the synthesized sample. By comparing this spectrum to the spectra of known enantiomerically pure standards, or by using numerical methods, the enantiomeric excess (e.e.) of the sample can be determined. nih.gov This is crucial for applications where a single enantiomer is desired. The combination of experimental and calculated chiroptical data can also be used to assign the absolute configuration of related quinoline metabolites. researchgate.net

The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. nih.gov This technique involves irradiating a single, well-ordered crystal of the compound with X-rays. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom.

To determine the absolute configuration of this compound, a suitable single crystal would need to be grown. By analyzing the anomalous dispersion of the X-rays by the atoms, the absolute stereochemistry can be established without ambiguity. wiley-vch.de This method provides an unequivocal assignment of the (R,R) or (S,S) configuration at the chiral centers (C5a and C8a in this case). The technique has been successfully applied to establish the configuration of other chiral N,N'-dioxides. urfu.ru

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Determination

Chromatographic Separation Techniques for Isomer Isolation and Purity Assessment (e.g., Preparative Liquid Chromatography)

Chromatographic techniques are essential for the separation of the target compound from reaction byproducts, unreacted starting materials, and other isomers. ksu.edu.sa Preparative liquid chromatography (LC) is a powerful method for isolating pure compounds on a larger scale. lcms.cz

To isolate this compound, a crude reaction mixture would be subjected to preparative high-performance liquid chromatography (HPLC). A chiral stationary phase (CSP) would be employed to separate the enantiomers of the cis-dioxide from each other and from the trans-isomers. The choice of the stationary phase and the mobile phase is optimized at an analytical scale before scaling up to a preparative scale. lcms.cz Techniques like pH-zone-refining counter-current chromatography have also been used for the preparative separation of complex mixtures of quinoline isomers. nih.gov Fractions are collected and their purity is assessed using analytical HPLC, ensuring that the isolated compound meets the required purity standards for subsequent studies. This method is also effective for separating geometric isomers. researchgate.net

Reactivity and Derivatization Strategies of Cis Quinoline 5,6,7,8 Dioxide

Epoxide Ring-Opening Reactions and Subsequent Transformations

Nucleophilic Ring-Opening Pathways

The ring-opening of epoxides can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. rsc.org In the case of cis-quinoline-5,6,7,8-dioxide, the presence of two epoxide rings offers the potential for sequential or simultaneous ring-opening events.

Under basic or neutral conditions, the reaction typically follows an SN2 pathway, where the nucleophile attacks the less sterically hindered carbon atom of the epoxide ring, leading to a trans-diaxial opening. For this compound, this would involve the attack of a nucleophile at the C5 or C8 positions, or at the C6 or C7 positions. The regioselectivity of the initial attack would likely be influenced by the electronic effects of the fused pyridine (B92270) ring.

Acid-catalyzed ring-opening, on the other hand, proceeds through a mechanism with significant SN1 character. rsc.org The protonated epoxide opens to form a carbocation-like transition state at the more substituted carbon or the carbon that can better stabilize a positive charge. In the context of the quinoline (B57606) framework, this could lead to different regiochemical outcomes compared to basic conditions. The solvolysis of quinoline 5,6- and 7,8-oxides has been studied, revealing a complex pH-dependent reactivity profile influenced by the protonation state of the ring nitrogen. acs.org

A variety of nucleophiles can be employed for these ring-opening reactions, including water, alcohols, amines, thiols, and organometallic reagents. The choice of nucleophile allows for the introduction of diverse functionalities, leading to a wide array of derivatized quinoline scaffolds. For instance, hydrolysis of the diepoxide would be expected to yield a tetraol. Indeed, the synthesis of (5R,6R,7S,8S)-5,6,7,8-tetrahydro-5,6,7,8-quinoline tetraol has been reported from related precursors. nih.govfrontiersin.org

| Nucleophile | Expected Product | Functional Group Introduced |

| H₂O/H⁺ or OH⁻ | Tetrahydroxyquinoline | Hydroxyl (-OH) |

| ROH/H⁺ or RO⁻ | Tetraalkoxyquinoline | Alkoxy (-OR) |

| RNH₂ | Diamino-dihydroxyquinoline | Amino (-NHR) |

| RSH/RS⁻ | Dithio-dihydroxyquinoline | Thiol (-SR) |

| RMgX or RLi | Dialkyl-dihydroxyquinoline | Alkyl (-R) |

Rearrangement Reactions of the Dioxide Framework (e.g., Boekelheide rearrangement)

The Boekelheide rearrangement is a well-established reaction of N-oxides, particularly those of picolines and related heterocycles, which typically involves treatment with an acylating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). wikipedia.orgnih.gov The reaction proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement to furnish a hydroxymethylpyridine derivative after hydrolysis. wikipedia.org While the Boekelheide rearrangement is documented for 5,6,7,8-tetrahydroquinoline (B84679) 1-oxide, its application to a dioxide system like this compound is not explicitly reported. nih.gov

However, a plausible pathway can be envisioned. Given that the primary N-oxide functionality is on the pyridine ring, a Boekelheide-type rearrangement could potentially be induced. The reaction would likely involve the N-oxide of the quinoline core rather than the epoxide oxygens. If a methyl group were present at the C2 position of the quinoline ring, treatment with an activating agent like TFAA could lead to the formation of a 2-(acetoxymethyl)quinoline derivative, with the diepoxide core remaining intact, assuming mild reaction conditions. The feasibility of such a transformation would depend on the relative reactivity of the N-oxide versus the epoxide rings towards the acylating agent.

Functional Group Interconversions on the Quinoline-Dioxide Core

Beyond the reactivity of the epoxide rings, the quinoline core itself can undergo various functional group interconversions. These transformations can be performed before or after the manipulation of the dioxide moiety, offering a versatile approach to a wider range of analogs.

For instance, if the quinoline ring is substituted with a halogen, such as bromine or chlorine, this can serve as a handle for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings could be employed to introduce aryl, vinyl, or alkynyl groups, respectively. The N-oxide functionality is known to direct C-H functionalization at various positions of the quinoline ring, most commonly at the C2 and C8 positions. researchgate.netnih.govmdpi.comeui.euacs.org This offers a powerful strategy for regioselective derivatization.

Furthermore, reduction of the N-oxide to the corresponding quinoline can be achieved using various reducing agents, such as PCl₃ or by catalytic hydrogenation. This would alter the electronic properties of the heterocyclic ring and could influence the reactivity of the epoxide groups.

| Reaction Type | Reagents | Functional Group Transformation |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Ar-X → Ar-Ar' |

| Heck Coupling | Alkene, Pd catalyst, base | Ar-X → Ar-CH=CHR |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Ar-X → Ar-C≡CR |

| N-Oxide Reduction | PCl₃ or H₂/Pd | N→O → N |

| C-H Functionalization | Various transition metal catalysts | C-H → C-R |

Synthesis of Downstream Metabolites and Analogs from the Dioxide Intermediate

This compound can be viewed as a synthetic precursor to various potential metabolites and analogs of quinoline. The chemoenzymatic synthesis of enantiopure quinoline arene oxides often proceeds through cis-dihydrodiol intermediates, which are formed by the action of dioxygenase enzymes on the parent quinoline. nih.govfrontiersin.orgrsc.orgcdnsciencepub.com These cis-diols are then used to synthesize the corresponding epoxides and diepoxides.

Starting from this compound, a range of downstream products can be accessed. For example, controlled, stepwise ring-opening of the two epoxide rings could lead to a variety of regio- and stereoisomeric dihydroxy-epoxy-tetrahydroquinolines. Complete hydrolysis, as mentioned earlier, would yield the corresponding tetraol. nih.govfrontiersin.org

The synthesis of (-)-(5R,6R,7S,8S)-Quinoline-5,6:7,8-dioxide has been achieved from a bromohydrin precursor by treatment with sodium methoxide (B1231860). nih.gov This highlights a synthetic route to the title compound. Furthermore, the synthesis of (+)-(5S,6S,7R,8R)-quinoline-5,6:7,8-dioxide has also been reported, starting from (+)-(7S,8R)-7,8-Epoxy-7,8-dihydroquinoline. nih.gov

These synthetic dioxides can then serve as starting materials for the preparation of other derivatives. For instance, catalytic hydrogenation of the diepoxide could lead to the corresponding tetrahydroquinoline tetraol.

Regioselective and Stereoselective Functionalization of the Dioxide Moiety

The presence of two epoxide rings with a cis relationship on a rigid fused ring system imposes significant stereochemical constraints on their reactivity. This can be exploited to achieve high levels of regio- and stereoselectivity in functionalization reactions.

The regioselectivity of the initial nucleophilic attack on one of the epoxide rings will be a key determinant of the final product structure. As discussed, under SN2 conditions, attack is expected at the less hindered carbon. In this compound, the C5 and C8 positions are adjacent to the pyridine ring, while C6 and C7 are more centrally located within the carbocyclic ring. The electronic influence of the electron-withdrawing pyridine ring would likely make the C5 and C8 positions more electrophilic and thus more susceptible to nucleophilic attack.

The stereochemistry of the products is also highly controlled. The SN2 ring-opening of an epoxide results in the inversion of configuration at the center of attack. Since the starting material is the cis-dioxide, the initial ring-opening will lead to a trans-relationship between the incoming nucleophile and the remaining hydroxyl group. A subsequent ring-opening of the second epoxide would follow similar stereochemical rules, leading to products with a well-defined three-dimensional structure. The inherent chirality of the molecule also opens up possibilities for enantioselective transformations using chiral reagents or catalysts.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Chiral Building Blocks in Asymmetric Synthesis

The enantiopure forms of cis-quinoline-5,6,7,8-dioxide serve as valuable chiral building blocks in asymmetric synthesis. The synthesis of specific stereoisomers, such as (+)-(5S,6S,7R,8R)-quinoline-5,6:7,8-dioxide and (–)-(5R,6R,7R,8R)-quinoline-5,6:7,8-dioxide, provides access to molecules with defined three-dimensional arrangements. nih.govfrontiersin.org These enantiomerically pure dioxides can be utilized as starting materials for the construction of more complex chiral molecules, where the inherent stereochemistry of the dioxide directs the stereochemical outcome of subsequent reactions.

The synthesis of these chiral dioxides often begins with precursors derived from the enzymatic cis-dihydroxylation of quinoline (B57606) or its derivatives. nih.govfrontiersin.org For instance, the (+)-(5S,6S,7R,8R) isomer can be prepared from (+)-(7S,8R)-7,8-epoxy-7,8-dihydroquinoline through a sequence involving reaction with N-bromoacetamide followed by treatment with sodium methoxide (B1231860). nih.govfrontiersin.org This chemoenzymatic approach highlights the synergy between biocatalysis and traditional organic synthesis to access valuable chiral synthons.

Table 1: Physicochemical Properties of Enantiopure Quinoline Dioxides

| Compound | Melting Point (°C) | Specific Rotation [α]D |

|---|---|---|

| (+)-(5S,6S,7R,8R)-quinoline-5,6:7,8-dioxide | 153–156 | +25 (c 0.2, CHCl3) |

| (–)-(5R,6R,7R,8R)-quinoline-5,6:7,8-dioxide | 85–86 | -100 (c 0.11, CHCl3) |

Data sourced from Frontiers in Bioengineering and Biotechnology (2021). nih.govfrontiersin.org

Precursors for Complex Heterocyclic Compound Libraries

This compound and its precursors are pivotal in the synthesis of complex heterocyclic compounds. The quinoline ring system is a fundamental framework in numerous natural products and medicinally important molecules. rsc.org The reactivity of the epoxide rings in the dioxide allows for various nucleophilic ring-opening reactions, leading to a diverse array of functionalized tetrahydroquinoline derivatives.

The synthesis of these dioxides often originates from quinoline itself, which undergoes microbial-catalyzed dihydroxylation to form cis-dihydrodiols. nih.govfrontiersin.orgcdnsciencepub.com These diols are then chemically converted into arene oxides and subsequently to the dioxides. nih.govfrontiersin.org This pathway demonstrates their role as intermediates in transforming a simple heterocycle into a library of more complex, stereochemically rich structures. For example, the stepwise synthesis from 7,8-epoxy-7,8-dihydroquinoline can yield cis-5,6,7,8-diepoxy-5,6,7,8-tetrahydroquinoline. rsc.org The ability to generate these complex scaffolds from readily available starting materials is a significant advantage in medicinal chemistry and drug discovery. rsc.org

Tools for Mechanistic Investigations in Oxidative Metabolism

The synthesis and study of this compound are instrumental in understanding the oxidative metabolism of quinoline. Quinoline is a known hepatocarcinogen, and its metabolic activation is a critical area of study. jst.go.jp Monooxygenase enzymes in mammals, such as cytochrome P450, metabolize aromatic compounds via epoxidation. nih.gov The formation of arene oxides is a key step in this process. jst.go.jpnih.gov

By synthesizing and characterizing potential metabolites like this compound, researchers can investigate the pathways of quinoline metabolism. nih.gov These synthetic standards help in identifying transient intermediates and understanding their subsequent reactions, such as hydrolysis to dihydrodiols or rearrangement to phenols. nih.govacs.org The chemoenzymatic synthesis of enantiopure quinoline arene oxides and dioxides has been specifically undertaken in the context of probing its possible mammalian metabolism and carcinogenicity. nih.gov These compounds serve as essential tools to elucidate the mechanisms of toxicity and detoxification of azaarenes.

Table 2: Spectroscopic Data for (–)-(5R,6R,7R,8R)-quinoline-5,6:7,8-dioxide

| Spectroscopy | Data |

|---|---|

| ¹H NMR (300 MHz, CDCl₃) | δH 3.73 (1H, d, J 3.9), 3.91 (1H, d, J 4.0), 4.05 (1H, m), 4.08 (1H, m), 7.28 (1H, dd, J 7.7, 4.8), 7.73 (1H, dd, J 7.5, 1.5), 8.53 (1H, dd, J 4.8, 1.5) |

| ¹³C NMR (125 MHz, CDCl₃) | δC 50.9, 53.2, 54.7, 55.5, 123.9, 127.7, 138.7, 149.8, 152.4 |

| Mass Spectrometry (m/z) | 161 (M⁺, 15%), 132 (100) |

| High-Resolution Mass Spectrometry (HRMS) | Found: 161.047158. C₉H₇NO₂ requires 161.047679. |

Data sourced from Frontiers in Bioengineering and Biotechnology (2021). nih.govfrontiersin.org

Development of Novel Methodologies for Arene Oxidation

The preparation of this compound is linked to the development of innovative methods for arene oxidation. Traditional chemical oxidation of arenes can lack selectivity and require harsh conditions. beilstein-journals.org A powerful alternative is the use of dioxygenase enzymes from bacteria, such as toluene (B28343) dioxygenase (TDO), which can catalyze the stereoselective cis-dihydroxylation of aromatic rings under mild conditions. cdnsciencepub.commdpi.com

The chemoenzymatic synthesis of quinoline dioxides exemplifies this modern approach. nih.gov It begins with the biotransformation of quinoline using a mutant strain of Pseudomonas putida, which expresses TDO, to produce enantiopure cis-dihydrodiols. nih.govrsc.org These biological metabolites are then converted through chemical steps into the target arene oxides and dioxides. nih.govfrontiersin.org This strategy, which combines the selectivity of enzymatic catalysis with the versatility of synthetic chemistry, represents a significant advancement in the methodologies available for the selective oxidation of heteroaromatic compounds. mdpi.com

Future Perspectives and Emerging Research Avenues

Development of Green Chemistry Approaches for Dioxide Synthesis

The traditional synthesis of quinoline (B57606) derivatives often involves harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant environmental and economic concerns. nih.gov Consequently, there is a growing emphasis on developing greener and more sustainable methods for the synthesis of quinoline compounds, including cis-quinoline-5,6,7,8-dioxide. nih.gov Green chemistry principles, such as waste prevention, atom economy, and the use of safer solvents and catalysts, are guiding the development of novel synthetic routes. royalsocietypublishing.org

Recent advancements have focused on microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. tandfonline.comresearchgate.net The use of water as a green solvent is another promising approach, offering an environmentally benign alternative to traditional organic solvents. tandfonline.comresearchgate.net Furthermore, the development of catalyst-assisted reactions, including the use of nanocatalysts and biodegradable solvents, is paving the way for more efficient and sustainable synthetic protocols. royalsocietypublishing.orgresearchgate.netnih.gov For instance, methods utilizing zirconocene (B1252598) dichloride or copper oxide as catalysts in green solvent systems have shown excellent yields in the synthesis of quinoline derivatives. tandfonline.com

Integration of Chemoenzymatic and Chemical Strategies for Scalable Production

The scalable production of enantiopure this compound and related compounds presents a significant challenge. Chemoenzymatic strategies, which combine the selectivity of biocatalysts with the efficiency of chemical synthesis, offer a powerful solution. nih.govfrontiersin.org Dioxygenase enzymes, such as toluene (B28343) dioxygenase (TDO), have been successfully employed for the regioselective cis-dihydroxylation of quinoline and its derivatives. rsc.orgresearchgate.netcdnsciencepub.com This enzymatic step produces key chiral intermediates, specifically cis-dihydrodiols, which can then be converted to the desired dioxide through subsequent chemical transformations. nih.govfrontiersin.orgresearchgate.net

For example, 2-chloroquinoline (B121035) cis-dihydrodiol metabolites have served as precursors for the chemoenzymatic synthesis of enantiopure quinoline arene oxide and dioxide derivatives. nih.govfrontiersin.orgresearchgate.net The integration of biocatalytic steps not only allows for the production of specific stereoisomers but can also shorten synthetic routes and reduce waste compared to purely chemical methods. acs.org The use of whole-cell biotransformations with recombinant microorganisms expressing specific dioxygenases is a particularly promising approach for large-scale production. researchgate.netrsc.org

Advanced Spectroscopic and Computational Tools for Deeper Mechanistic Insights

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and designing new ones. Advanced spectroscopic techniques, including multinuclear NMR, FTIR, and mass spectrometry, are indispensable for the characterization of intermediates and final products. grafiati.com These experimental methods, when coupled with computational chemistry, provide a powerful platform for elucidating complex reaction pathways. grafiati.comresearchgate.net

Density Functional Theory (DFT) calculations have become a valuable tool for predicting molecular structures, vibrational frequencies, and electronic properties of quinoline derivatives. researchgate.netoatext.com Molecular docking studies, using programs like Autodock Vina and GOLD, can provide insights into the interactions between substrates and enzyme active sites, helping to explain the regioselectivity observed in biocatalytic reactions. nih.govfrontiersin.org For instance, in silico docking has been used to support the postulated cis-dihydroxylation of the electron-deficient pyridyl ring in quinoline by TDO. nih.govfrontiersin.orgresearchgate.net The combination of experimental and computational approaches allows for a detailed, atomistic understanding of chemical reactivity and spectroscopic signals. researchgate.net

Exploration of Structure-Reactivity Relationships in Novel Dioxide Transformations

The unique structure of this compound, with its two epoxide rings on a partially saturated quinoline core, offers a rich landscape for exploring novel chemical transformations. Understanding the structure-reactivity relationships of this and related dioxides is key to unlocking their synthetic potential. The presence of the nitrogen atom in the quinoline ring system significantly influences the electronic properties and reactivity of the molecule compared to its carbocyclic analogues. acs.org

Research in this area could focus on the selective opening of one or both epoxide rings under various conditions to generate a diverse array of functionalized quinoline derivatives. The development of novel catalytic systems, including those based on gold or other transition metals, could lead to unprecedented cascade reactions and molecular rearrangements. bham.ac.uk By systematically modifying the substituents on the quinoline ring, it will be possible to fine-tune the reactivity of the dioxide and direct the outcome of chemical transformations. This exploration will not only expand the chemical space accessible from this compound but also contribute to a more fundamental understanding of the chemistry of heterocyclic epoxides. researchgate.net

Q & A

Q. What are the recommended synthesis methods for cis-Quinoline-5,6,7,8-dioxide under controlled laboratory conditions?

Methodological Answer:

- Classical Routes : Traditional synthesis involves multi-step oxidation and cyclization of precursor molecules. For example, substituted quinolines can undergo controlled oxidation using peracids (e.g., mCPBA) to introduce dioxide groups at the 5,6,7,8-positions. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to avoid over-oxidation .

- Green Chemistry Approaches : Recent advancements emphasize water-mediated reactions or catalytic methods to reduce toxic byproducts. Solvent-free microwave-assisted synthesis has shown promise in improving yield while minimizing environmental impact .

- Characterization : Post-synthesis, confirm structural integrity via X-ray crystallography (CCDC 2294253–2294257) and NMR spectroscopy .

Q. What analytical techniques are most effective for characterizing the purity and stability of this compound?

Methodological Answer:

- Chromatography : GC-MS with dodecane as an internal standard quantifies conversion rates and detects intermediates (e.g., tetrahydroquinoline derivatives). Calibration curves ensure accuracy in yield calculations .

- Spectroscopy : H NMR resolves regioisomeric impurities, while XRD confirms crystal lattice stability. Monitor decomposition products (e.g., carbon/nitrogen oxides) via FTIR under varying storage conditions .

- Stability Testing : Accelerated degradation studies (e.g., exposure to light, heat, or oxidizers) identify optimal storage protocols. Use TGA/DSC to assess thermal stability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation of fine particulates .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent environmental contamination. Dispose of waste via certified hazardous waste programs .

- Reactivity Hazards : Avoid contact with strong oxidizers (e.g., peroxides) due to risk of exothermic decomposition. Monitor compatibility with solvents like DMSO or THF .

Advanced Research Questions

Q. How can computational tools predict the biological activity and pharmacokinetic properties of this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR) Modeling : Use PASS (Prediction of Activity Spectra for Substances) to estimate potential bioactivity profiles (e.g., enzyme inhibition, receptor binding) based on structural analogs .

- ADME Prediction : SwissADME evaluates drug-likeness, including bioavailability and blood-brain barrier penetration. Input SMILES notation (e.g.,

C[C@@H]1CCC2=CC=CN=C2C1) to assess solubility (LogP) and metabolic stability . - Validation : Cross-reference computational predictions with in vitro assays (e.g., microsomal stability tests) to refine models .

Q. What reaction mechanisms explain the formation of this compound during hydrogenation or oxidation processes?

Methodological Answer:

- Hydrogenation Pathways : Under H and metal catalysts (e.g., Ni or Pd), quinoline derivatives undergo sequential ring saturation. The dioxide group stabilizes intermediates like 5,6,7,8-tetrahydroquinoline (5678THQ) before C-N bond cleavage .

- Oxidative Mechanisms : Peracid-mediated epoxidation of the quinoline ring precedes dioxide formation. Density functional theory (DFT) calculations can map transition states and activation energies .

- Byproduct Analysis : Monitor side products (e.g., orthopropylaniline) via GC-MS to refine mechanistic models .

Q. How should researchers resolve discrepancies in yield calculations between GC-MS and NMR data for this compound?

Methodological Answer:

- Calibration Standards : Use internal standards (e.g., dodecane) in both GC-MS and NMR to normalize peak areas. Ensure linearity in calibration curves across concentration ranges .

- Data Reconciliation : Apply mass balance equations (e.g., ) to cross-validate results. Account for solvent interactions or matrix effects in NMR quantification .

- Error Sources : Investigate signal overlap in NMR (e.g., proton coupling in aromatic regions) or column degradation in GC-MS. Replicate experiments under identical conditions .

Q. How can researchers ensure reproducibility in synthesizing and testing this compound?

Methodological Answer:

- Protocol Standardization : Document reaction parameters (e.g., stirring rate, reagent purity) using IUPAC guidelines. Share raw data (e.g., XRD files, NMR spectra) via repositories for peer validation .

- Ethical Reporting : Disclose conflicts of interest and adhere to journal-specific formatting (e.g., ACS style for chemical nomenclature) .

- Collaborative Verification : Partner with independent labs to replicate synthesis and characterization steps, ensuring methodological rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.